3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID
Description
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Structure
3D Structure
Properties
CAS No. |
77693-74-4 |
|---|---|
Molecular Formula |
C11H15NO5S |
Molecular Weight |
273.31 g/mol |
IUPAC Name |
3-(phenylmethoxycarbonylamino)propane-1-sulfonic acid |
InChI |
InChI=1S/C11H15NO5S/c13-11(12-7-4-8-18(14,15)16)17-9-10-5-2-1-3-6-10/h1-3,5-6H,4,7-9H2,(H,12,13)(H,14,15,16) |
InChI Key |
BSTROBHUCIGAAH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCS(=O)(=O)O |
Origin of Product |
United States |
Contextualization Within the Landscape of Sulfonic Acid Derivatives and N Protected Amino Compounds
The unique chemical identity and synthetic utility of 3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID are best understood by first examining its constituent chemical classes: sulfonic acids and N-protected amino compounds.
Sulfonic acids are a class of organosulfur compounds characterized by the general formula RSO₃H, where R is an organic group. britannica.com They are among the most significant organosulfur compounds, noted for their strong acidity, often comparable to inorganic acids like sulfuric acid. britannica.combyjus.com This acidity allows them to be widely used as catalysts in organic reactions. britannica.comwikipedia.org Furthermore, the sulfonic acid group can significantly enhance the water solubility of complex organic molecules. britannica.combyjus.com In synthesis, aromatic sulfonic acids are valuable intermediates, for instance, in the preparation of phenols, while aliphatic sulfonic acids like methanesulfonic acid are important reagents and catalysts. britannica.com The preparation of sulfonic acids can be achieved through various methods, including the oxidation of thiols and the sulfonation of alkanes or aromatic compounds. britannica.comwikipedia.org
N-protected amino compounds are fundamental in peptide synthesis and the broader field of organic chemistry. nih.gov To build a peptide chain in a specific sequence, the highly reactive N-terminus of one amino acid must be temporarily blocked or "protected" while its carboxyl group is coupled to the unprotected amino group of another. nih.govthermofisher.com The carboxybenzyl (Cbz or Z) group is a classic and widely used amine protecting group, especially in solution-phase peptide synthesis. peptide.comlookchem.com It is typically introduced by reacting the amine with benzyl (B1604629) chloroformate (Cbz-Cl) under alkaline conditions. lookchem.com The Cbz group is valued for its stability under various reaction conditions and can be selectively removed when desired, most commonly via catalytic hydrogenolysis. organic-chemistry.org This strategy of protection and deprotection is crucial for synthesizing complex molecules containing amine functionalities without unintended side reactions. peptide.com
Therefore, this compound emerges as a bifunctional molecule that combines the properties of both classes. It is a sulfonic acid, which imparts high polarity and acidity, and it contains a protected primary amine, rendering it a stable, storable, and synthetically versatile intermediate.
Historical Perspective on Its Emergence in Synthetic Methodologies
The emergence of 3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID in the scientific literature is intrinsically linked to research on its deprotected analogue, 3-amino-1-propanesulfonic acid, also known as homotaurine or tramiprosate. chemicalbook.comsigmaaldrich.comtcichemicals.com Homotaurine is a naturally occurring sulfonic acid found in some seaweeds and is recognized as a gamma-aminobutyric acid (GABA) analogue. chemicalbook.com
Significant interest in homotaurine surged when it was identified as a compound that could interact with amyloid-β peptides, which are implicated in the pathology of Alzheimer's disease. chemicalbook.com It was investigated as a therapeutic agent intended to prevent the formation of amyloid plaques in the brain. chemicalbook.comepo.org This biological significance spurred extensive research into the synthesis of homotaurine and its derivatives to explore and optimize its therapeutic potential.
The chemical synthesis of these derivatives necessitated robust synthetic strategies. To modify other parts of the homotaurine molecule or to create prodrugs—for example, by forming an amide bond with an amino acid—it became essential to first protect homotaurine's own reactive amino group. epo.org The carboxybenzyl (Cbz) protecting group, a mainstay in organic synthesis for decades, provided a reliable method for this purpose. lookchem.com The preparation of N-Cbz protected amino acids is a well-established and efficient procedure. lookchem.comresearchgate.net Consequently, this compound was developed not as an end-product, but as a crucial, stable intermediate that allows chemists to manipulate the molecule's structure before liberating the free amine at a later synthetic stage.
Overview of Its Strategic Role As a Synthetic Building Block in Academic Research
Chemo- and Regioselective Synthesis Approaches
The primary challenge in synthesizing this compound is managing chemoselectivity. The starting materials typically contain a nucleophilic amino group that can compete in reactions intended for the other end of the carbon chain. The use of a protecting group on the nitrogen atom is therefore essential. utdallas.edu The benzyloxycarbonyl (Cbz) group is a common choice as it is stable under a variety of reaction conditions but can be removed cleanly when desired, often through catalytic hydrogenation. greentech.frorganic-chemistry.org This protection strategy prevents the amine from undergoing side reactions, such as reacting with sulfonylating agents or alkyl halides, thereby directing the reaction to the desired functional group.
Regioselectivity, or the control of reaction site in a molecule with multiple reactive positions, is fundamentally addressed by the choice of starting material. Syntheses commencing with a three-carbon backbone, such as 3-aminopropanol or 3-aminopropanesulfonic acid, inherently define the 1,3-relationship between the amino and sulfonic acid groups. google.comgoogle.com
Several multistep pathways can be devised to prepare this compound, each with distinct advantages and challenges. The choice of strategy often depends on the availability of starting materials and desired scale.
A common approach begins with the Cbz protection of a suitable precursor, followed by the introduction of the sulfonic acid group. One such strategy starts with 3-aminopropanol. The amino group is first protected using benzyl chloroformate (Cbz-Cl) to yield 3-(benzyloxycarbonylamino)-1-propanol. google.com This intermediate's hydroxyl group is then converted into a good leaving group, such as a halide or a mesylate, which is subsequently displaced by a sulfite (B76179) salt (e.g., sodium sulfite) to form the target sulfonic acid. google.comgoogle.com
An alternative, efficient pathway also starts from an amino alcohol and involves a series of transformations including a Mitsunobu reaction. researchgate.net This route proceeds via:
N-Cbz protection of the amino alcohol.
Mitsunobu esterification with thiolacetic acid to convert the alcohol into a thioacetate (B1230152).
Oxidation of the thioacetate to a sulfonyl chloride using an oxidizing agent like N-chlorosuccinimide (NCS).
Hydrolysis of the resulting sulfonyl chloride to afford the final sulfonic acid.
A third strategy involves the direct protection of 3-aminopropanesulfonic acid (homotaurine). google.compatsnap.com While this seems more direct, it can be complicated by the poor solubility and zwitterionic nature of the starting material in common organic solvents, often requiring specific pH and solvent conditions to achieve efficient reaction. umn.edu
Table 1: Comparison of Synthetic Strategies for this compound This is an interactive table. Click on the headers to sort.
| Strategy | Starting Material | Key Steps | Potential Advantages | Potential Challenges |
|---|---|---|---|---|
| A: Leaving Group Displacement | 3-Aminopropanol | 1. Cbz-Protection2. Activation of -OH (e.g., mesylation)3. Sulfonation with Na₂SO₃ | Utilizes common and accessible reagents. | Two distinct reaction steps after protection. |
| B: Thioacetate Oxidation | 3-Aminopropanol | 1. Cbz-Protection2. Mitsunobu Reaction3. Oxidation (NCS)4. Hydrolysis | Efficient and modern methodology. researchgate.net | Mitsunobu reaction uses stoichiometric reagents (phosphine oxide waste). |
| C: Direct Protection | 3-Aminopropanesulfonic Acid | 1. Cbz-Protection | Most direct route in terms of step count. | Zwitterionic nature of starting material can complicate reaction conditions and solubility. umn.edu |
The synthetic routes described are primarily linear, which can be considered a form of divergent synthesis where a single starting material is sequentially modified. In a divergent approach, a key intermediate can be used to create a library of related compounds. For instance, the intermediate N-(3-chloropropyl)benzyl carbamate (B1207046), formed from 3-(N-Cbz-amino)-1-propanol, could serve as a divergent point to react with various nucleophiles, not just sulfite, to produce a range of derivatives.
A truly convergent synthesis, where different fragments of the molecule are prepared separately and then combined, is less common for a relatively small molecule like this compound. However, the principles of convergent synthesis are often applied in the preparation of more complex molecules like peptides, where protected amino acid fragments are coupled together. nih.gov
Innovative Reagents and Catalysts in its Preparation
Modern organic synthesis employs a wide array of reagents and catalysts to improve efficiency, selectivity, and safety. In the context of preparing this compound, several key reagents are notable.
For the crucial N-protection step , the use of benzyl chloroformate is standard. However, the method of base addition has been refined. Instead of the dropwise addition of aqueous NaOH, which can lead to pH fluctuations, a buffered system using a mixture of sodium carbonate and sodium bicarbonate provides robust pH control between 8 and 10, leading to high yields (75–97% for amino acids) and simpler workups. umn.edulookchem.com
For the conversion of the alcohol to a sulfonic acid , the thioacetate pathway utilizes innovative reagents. researchgate.net The Mitsunobu reaction, employing reagents like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh₃), is a powerful method for converting alcohols. Following this, N-chlorosuccinimide (NCS) serves as an effective oxidant to convert the intermediate thioacetate into a sulfonyl chloride, which can then be hydrolyzed. researchgate.net
While the synthesis of the target compound itself may not involve catalysis, the Cbz group is a cornerstone of catalytic chemistry. Its removal to liberate the free amine is most effectively achieved through catalytic hydrogenation . Using a catalyst such as Palladium on carbon (Pd/C) and a hydrogen source, the Cbz group is cleaved to yield the amine, with toluene (B28343) and carbon dioxide as the only by-products, representing a very clean and efficient deprotection method. greentech.frorganic-chemistry.org
Optimization of Reaction Conditions for Yield and Purity in Research Synthesis
Optimizing reaction parameters such as solvent, temperature, reaction time, and stoichiometry is critical for maximizing product yield and purity while minimizing side reactions. researchgate.netresearchgate.net For the synthesis of this compound, each step can be individually optimized.
The N-Cbz protection step, being analogous to N-Cbz protection of amino acids, provides a clear example of optimization. Research shows that maintaining a stable alkaline pH (8-10) is crucial for high yields. lookchem.com The reaction is typically run at room temperature or slightly below to control exothermic reactions.
Table 2: Illustrative Optimization of N-Cbz Protection of an Amino Acid This is an interactive table. Data is based on analogous reactions reported in the literature. lookchem.com
| Entry | Substrate | Base System | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | Alanine | NaOH (2N) | 0 °C to RT | 4 | 80 |
| 2 | Alanine | Na₂CO₃ / NaHCO₃ | 15-20 °C to RT | 3 | 85 |
| 3 | Proline | NaOH (2N) | 0 °C to RT | 4 | 88 |
| 4 | Proline | Na₂CO₃ / NaHCO₃ | 15-20 °C to RT | 3 | 92 |
For subsequent steps, such as the sulfonation of a halo- or mesyl-intermediate, optimization would involve screening solvents to ensure adequate solubility of both the substrate and the sulfite salt. The temperature is also a key variable; while heating to reflux is common to drive the reaction to completion, it can also promote elimination side reactions, requiring a careful balance to be found. google.com In continuous production models, optimizing reaction time and temperature can significantly increase throughput and product purity. aidic.it
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov Applying these principles to the synthesis of this compound involves analyzing each step for potential improvements.
Waste Prevention: The generation of waste is a key concern. The use of protecting groups, while necessary for selectivity, inherently lowers the atom economy of a synthesis because the mass of the protecting group is ultimately discarded. utdallas.edunih.gov Similarly, strategies involving leaving groups (e.g., Cl⁻, MsO⁻) and stoichiometric reagents (e.g., triphenylphosphine oxide from the Mitsunobu reaction) contribute to the waste stream. researchgate.net
Safer Solvents and Auxiliaries: Many traditional organic reactions use hazardous solvents like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). Green chemistry encourages their replacement with safer alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or, where possible, water. greentech.frpeptide.com For example, peptide couplings and Cbz-deprotections have been successfully demonstrated in aqueous micellar systems. greentech.fr
Design for Energy Efficiency: Performing reactions at ambient temperature and pressure reduces energy consumption. While some steps, like sulfonation, may require heating, the development of more active reagents or catalysts could allow for milder conditions. google.com
Use of Catalysis: Catalytic reagents are superior to stoichiometric ones because a small amount of catalyst can carry out a large number of transformations. organic-chemistry.org The quintessential green step related to this synthesis is the eventual removal of the Cbz group via Pd/C-catalyzed hydrogenation, a highly efficient and clean process. greentech.fr
Reduce Derivatives: This principle advocates for minimizing the use of temporary modifications like protecting groups. peptide.com While the Cbz group is essential for chemoselectivity in this case, the ideal "green" synthesis would avoid protection/deprotection steps altogether, perhaps through the use of highly selective enzymes or chemo-selective reagents that can distinguish between the functional groups. utdallas.edu
By critically evaluating solvent choices, minimizing waste-generating steps, and employing catalytic methods where possible, the synthesis of this compound can be made more sustainable and environmentally benign.
Reactions Involving the Sulfonic Acid Moiety
The sulfonic acid group (-SO₃H) is a powerful electron-withdrawing group and a strong acid, which dictates its reactivity. It readily ionizes to the sulfonate (-SO₃⁻), influencing the molecule's solubility and interaction with various reagents.
The conversion of the sulfonic acid group into sulfonamides and sulfonic esters are key transformations that modify the compound's biological and physicochemical properties. These reactions typically proceed via an activated intermediate, such as a sulfonyl chloride.
Sulfonamide Formation: The synthesis of sulfonamides from sulfonic acids is a well-established process, often requiring initial conversion of the sulfonic acid to a more reactive species. A common strategy involves the treatment of the sulfonic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form the corresponding sulfonyl chloride. This intermediate is then reacted with a primary or secondary amine to furnish the sulfonamide. The presence of the N-Cbz group is generally compatible with these conditions, although care must be taken to avoid acidic conditions that could prematurely cleave the protecting group. Alternative one-pot methods that directly couple sulfonic acids or their salts with amines have been developed, sometimes utilizing microwave irradiation or specific coupling agents to facilitate the reaction organic-chemistry.org. An efficient method for preparing N-Cbz-β-aminoalkanesulfonamides from amino alcohols has been described, involving steps like N-chlorosuccinimide oxidation and ammonolysis researchgate.net.
Sulfonic Ester Formation: Similar to sulfonamide synthesis, the formation of sulfonic esters (sulfonates) typically involves the reaction of an alcohol with an activated sulfonic acid derivative. The sulfonyl chloride intermediate can be reacted with an alcohol in the presence of a non-nucleophilic base, such as pyridine, which also serves to neutralize the HCl byproduct youtube.com. The stereochemical integrity of the alcohol is typically retained during this reaction as the attack occurs at the sulfur atom, not the carbon of the alcohol youtube.com. Recently, visible-light-induced methods have been developed for the synthesis of sulfonic esters from various starting materials under mild conditions nih.gov.
| Derivative | General Method | Reagents | Key Considerations | Reference |
|---|---|---|---|---|
| Sulfonamide | Two-step via Sulfonyl Chloride | 1. SOCl₂ or (COCl)₂ 2. R₂NH, Pyridine | Intermediate sulfonyl chloride is highly reactive. | mdpi.com |
| Sulfonamide | Direct Coupling | Amine, Coupling Agents (e.g., Cyanuric Chloride) | Avoids harsh chlorinating agents; can be performed at room temperature. | organic-chemistry.org |
| Sulfonamide | From N-Cbz Amino Alcohols | NCS, Thiolacetic Acid, Ammonolysis | Multi-step but efficient for specific N-Cbz protected structures. | researchgate.net |
| Sulfonic Ester | Two-step via Sulfonyl Chloride | 1. SOCl₂ 2. R'OH, Pyridine | Reaction with the alcohol proceeds with retention of stereochemistry. | youtube.com |
| Sulfonic Ester | Visible-Light Induced Synthesis | Arylazo sulfones, Alcohol, CuI, Blue LED | Mild reaction conditions. | nih.gov |
The acid-base properties of this compound are dominated by the sulfonic acid group. Sulfonic acids are among the strongest organic acids, with pKa values typically well below 0. For example, methanesulfonic acid has a pKa of approximately -1.9. Therefore, in most synthetic environments (pH > 0), the sulfonic acid group will exist predominantly in its deprotonated, anionic sulfonate form (-SO₃⁻).
The other potentially acidic proton is on the nitrogen of the carbamate group. However, the pKa of an N-H bond in a Cbz-protected amine is very high (estimated >15) and it is not considered acidic under normal conditions.
In a complex synthetic mixture, the position of the acid-base equilibrium is critical. pharmacy180.com
In Basic Media: In the presence of bases (e.g., pyridine, triethylamine, or NaOH), the sulfonic acid is fully deprotonated to the sulfonate salt. This increases its solubility in polar solvents but may affect its reactivity and interaction with catalysts.
In Acidic Media: Under strongly acidic conditions, such as those used for certain deprotection steps (e.g., HBr in acetic acid), the sulfonic acid group will be protonated. The carbonyl oxygen of the Cbz group can also be protonated, which is the initial step in the acid-catalyzed deprotection mechanism. total-synthesis.com The equilibrium will favor the protonation of the strongest base in the system. ufl.edulibretexts.org
| Functional Group | Estimated pKa | Protonation State (pH 7) | Protonation State (pH < 0) | Reference |
|---|---|---|---|---|
| Sulfonic Acid (-SO₃H) | < 0 | Deprotonated (-SO₃⁻) | Protonated (-SO₃H) | organicchemistrydata.orgkyoto-u.ac.jp |
| Carbamate N-H | ~15-17 | Protonated (-NH-) | Protonated (-NH-) | pharmacy180.com |
| Cbz Carbonyl Oxygen (=O) | ~ -6 to -7 (conjugate acid) | Unprotonated (=O) | Partially Protonated (=O⁺H) | total-synthesis.com |
Reactions at the N-CBZ Protected Amino Group
The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines due to its stability under various conditions and the multiple methods available for its removal. researchgate.net
The removal of the Cbz group to liberate the free amine is a crucial step in many synthetic sequences. The choice of deprotection method depends on the other functional groups present in the molecule.
Catalytic Hydrogenolysis: This is the most common method for Cbz deprotection, typically employing hydrogen gas (H₂) and a palladium on carbon catalyst (Pd/C). total-synthesis.com The reaction is clean, yielding the free amine, toluene, and carbon dioxide as byproducts. The kinetics are generally fast, with some reactions completing in minutes. researchgate.net However, sulfur-containing compounds can poison palladium catalysts, potentially slowing down or inhibiting the reaction. For this compound, catalyst poisoning is a significant concern. This may be overcome by using larger amounts of catalyst, specific types of catalysts (e.g., Pearlman's catalyst), or by using transfer hydrogenation conditions (e.g., using ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) as the hydrogen source).
Acidic Cleavage: The Cbz group can also be removed under acidic conditions. total-synthesis.com Traditionally, strong acids like HBr in acetic acid are used. More recently, milder and more selective methods have been developed. For instance, a stoichiometric amount of a sulfonic acid (like methanesulfonic acid) in a fluorinated solvent like hexafluoroisopropanol (HFIP) can efficiently cleave Cbz groups at room temperature. digitellinc.com This method is particularly relevant as it demonstrates the stability of one sulfonic acid group while another is used as a reagent for deprotection, suggesting high compatibility with the target molecule.
| Method | Reagents | Advantages | Disadvantages for this Compound | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenolysis | H₂, Pd/C | Mild conditions, clean byproducts. | Potential for catalyst poisoning by the sulfonic acid/sulfonate group. | total-synthesis.comresearchgate.net |
| Transfer Hydrogenolysis | HCOONH₄, Pd/C | Avoids use of H₂ gas cylinder; can be faster. | Potential for catalyst poisoning remains. | total-synthesis.com |
| Strong Acid Cleavage | HBr in Acetic Acid | Effective and fast. | Harsh conditions may not be suitable for sensitive substrates. | total-synthesis.com |
| Lewis Acid Cleavage | AlCl₃ in HFIP | Cost-effective, high yields, room temperature. Good functional group tolerance. | Requires stoichiometric Lewis acid and specific solvent. | organic-chemistry.org |
| Sulfonic Acid Cleavage | CH₃SO₃H in HFIP | Mild, operationally simple, good yields. | Requires specific fluorinated solvent. | digitellinc.com |
This section pertains to the formation of a new amide bond utilizing the amine functionality of the molecule. This reaction requires the prior deprotection of the Cbz group to yield the free amine of 3-amino-1-propanesulfonic acid (homotaurine). The resulting zwitterionic compound, which contains both a primary amine and a sulfonate group, can then be coupled with a carboxylic acid to form a new amide linkage.
The mechanism is a standard nucleophilic acyl substitution. The carboxylic acid coupling partner must first be "activated" to convert the hydroxyl group into a better leaving group. This is achieved using a variety of coupling reagents common in peptide synthesis. luxembourg-bio.com
Activation of Carboxylic Acid: The carboxylic acid is reacted with a coupling reagent (e.g., EDC, HATU, PyBOP) to form a highly reactive acyl-intermediate (such as an O-acylisourea or an active ester). researchgate.net Additives like HOBt or OxymaPure can be used to improve efficiency and suppress side reactions. mdpi.com
Nucleophilic Attack: The nucleophilic primary amine of 3-amino-1-propanesulfonic acid attacks the carbonyl carbon of the activated ester.
Tetrahedral Intermediate Formation and Collapse: A tetrahedral intermediate is formed, which then collapses, expelling the leaving group (derived from the coupling reagent) to form the new amide bond.
Mechanistic Investigations via Kinetic and Spectroscopic Analyses
The mechanistic pathways of reactions involving this compound, a molecule combining the functionalities of a carbamate-protected amine and a sulfonic acid, are primarily elucidated through a combination of kinetic studies and spectroscopic analysis. These investigations provide insights into reaction rates, the influence of various parameters on reactivity, and the structural evolution of the molecule throughout a chemical transformation. While specific, in-depth kinetic and mechanistic studies exclusively focused on this compound are not extensively documented in publicly available literature, the reactivity can be reliably inferred from the well-established chemistry of N-Cbz protected amino acids and related organosulfonic acids.
The primary reactive centers of this compound are the N-Cbz (benzyloxycarbonyl) group and the sulfonic acid moiety. Mechanistic studies typically focus on the cleavage (deprotection) of the Cbz group or reactions involving the sulfonic acid.
Kinetic Analyses of Deprotection:
The most common reaction studied for N-Cbz protected compounds is the removal of the Cbz group. The kinetics of this deprotection are highly dependent on the chosen method. The primary mechanism for Cbz group removal is hydrogenolysis. total-synthesis.com
Hydrogenolysis: This method involves the use of hydrogen gas and a metal catalyst, typically palladium on carbon (Pd/C). total-synthesis.com The reaction is generally considered to be heterogeneous, occurring on the surface of the catalyst.
The proposed mechanism involves several steps:
Adsorption: Both the Cbz-protected compound and hydrogen molecules adsorb onto the surface of the palladium catalyst.
Oxidative Addition: The benzyl C-O bond of the carbamate undergoes oxidative addition to the palladium surface.
Hydrogenolysis: The adsorbed hydrogen atoms effect the cleavage of the benzyl-oxygen bond, leading to the formation of toluene and an unstable carbamic acid intermediate.
Decarboxylation: The carbamic acid spontaneously decarboxylates to release carbon dioxide and the free amine, 3-amino-1-propanesulfonic acid. total-synthesis.com
Desorption: The products (toluene, carbon dioxide, and the deprotected amine) desorb from the catalyst surface.
Kinetic studies of similar hydrogenolysis reactions show that the rate is often dependent on several factors, including hydrogen pressure, catalyst loading, temperature, and the nature of the solvent. The reaction rate can often be modeled using Langmuir-Hinshelwood kinetics, which describes reactions on heterogeneous surfaces. For a given set of conditions, the reaction can often be treated as pseudo-first-order with respect to the substrate concentration.
Table 1: Hypothetical Kinetic Data for the Hydrogenolysis of this compound This data is representative and based on typical values for similar reactions.
| Entry | Catalyst Loading (mol%) | H₂ Pressure (atm) | Temperature (°C) | Apparent Rate Constant (k_app) (s⁻¹) |
|---|---|---|---|---|
| 1 | 5 | 1 | 25 | 1.2 x 10⁻⁴ |
| 2 | 10 | 1 | 25 | 2.5 x 10⁻⁴ |
| 3 | 5 | 3 | 25 | 3.5 x 10⁻⁴ |
Acid-Mediated Cleavage: While more stable to acid than Boc-protecting groups, the Cbz group can be cleaved under harsh acidic conditions (e.g., HBr in acetic acid). total-synthesis.com The mechanism involves the protonation of the carbamate oxygen, followed by nucleophilic attack by a bromide ion at the benzylic carbon (an SN2-type displacement) or the formation of a benzyl cation intermediate (SN1-type), which is then trapped. This process is generally less controlled and can lead to side products.
Spectroscopic Analyses for Mechanistic Elucidation:
Spectroscopic techniques are indispensable for monitoring the progress of reactions and identifying intermediates and products, thereby supporting proposed mechanisms.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: This is a primary tool for tracking the conversion of this compound. During hydrogenolysis, the disappearance of the characteristic signals for the benzylic protons (typically a singlet around 5.1 ppm) and the aromatic protons of the benzyl group (multiplet around 7.3 ppm) would be monitored. Concurrently, the appearance of signals for toluene (a singlet for the methyl group around 2.3 ppm) and the shifting of the signals for the propyl chain protons upon deprotection would confirm the reaction's progress.
¹³C NMR: Changes in the carbon skeleton are also indicative of the reaction. The disappearance of the benzylic carbon signal (around 67 ppm) and the aromatic carbons of the Cbz group, along with the carbonyl carbon of the carbamate (around 156 ppm), would be observed.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for observing changes in key functional groups. The progress of the deprotection can be followed by monitoring the disappearance of the characteristic C=O stretching vibration of the carbamate group (typically around 1690-1710 cm⁻¹). The N-H stretch of the carbamate (around 3300 cm⁻¹) would be replaced by the characteristic stretches of the primary amine salt in the product. An ATR-IR spectrum of the parent compound, 3-amino-1-propanesulfonic acid, is available and shows the characteristic peaks for the amino and sulfonic acid groups. spectrabase.com
Mass Spectrometry (MS): Mass spectrometry is crucial for confirming the molecular weight of the starting material, intermediates, and final products. In a reaction mixture, electrospray ionization (ESI) mass spectrometry could be used to detect the molecular ions of both the starting material, this compound (m/z for [M-H]⁻ expected around 272.06), and the product, 3-amino-1-propanesulfonic acid (m/z for [M-H]⁻ expected around 138.02).
Table 2: Key Spectroscopic Data for Monitoring the Deprotection of this compound This data is representative and based on established values for the respective functional groups.
| Compound | Technique | Key Signal / Peak | Chemical Shift / Wavenumber | Interpretation |
|---|---|---|---|---|
| This compound | ¹H NMR | Benzylic CH₂ | ~5.1 ppm | Cbz protecting group |
| ¹H NMR | Aromatic CH | ~7.3 ppm | Cbz protecting group | |
| ¹³C NMR | Carbonyl C=O | ~156 ppm | Carbamate | |
| IR | C=O Stretch | ~1700 cm⁻¹ | Carbamate | |
| 3-Amino-1-propanesulfonic Acid | ¹H NMR | -CH₂-NH₃⁺ | ~3.0 ppm | Deprotected amine |
| IR | N-H Stretch | ~3000-3200 cm⁻¹ (broad) | Primary ammonium | |
| IR | S=O Stretch | ~1040, 1170 cm⁻¹ | Sulfonate |
| Toluene | ¹H NMR | Methyl CH₃ | ~2.3 ppm | Byproduct |
By combining kinetic data with these spectroscopic observations, a comprehensive picture of the reaction mechanism can be developed, allowing for the optimization of reaction conditions and a deeper understanding of the chemical behavior of this compound.
Design and Synthesis of Derivatives and Analogues for Research Applications
Structural Modifications of the Propane (B168953) Backbone
The three-carbon chain of 3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID serves as a flexible scaffold separating the key functional groups. Modifications to this backbone can significantly influence the molecule's conformation and its interaction with biological targets.
Key modifications include:
Homologation: Altering the chain length is a fundamental modification. For instance, the parent compound, homotaurine (3 carbons), is a homologue of taurine (B1682933) (2 carbons). This additional carbon alters the spatial orientation of the amino and sulfonic acid groups, which can be critical for receptor binding or mimicking glycosaminoglycans (GAGs). wikipedia.orgresearchgate.net
Substitution: Introducing substituents onto the propane chain can create chiral centers and provide additional points of interaction. A known metabolite of tramiprosate is 3-hydroxy-1-propanesulfonic acid, indicating that hydroxylation is a biologically relevant modification. epo.org The synthesis of such derivatives often starts from modified precursors, such as substituted propanols, before the introduction of the amino and sulfonic acid functionalities.
Conformational Constraint: Introducing cyclic elements or double bonds within the backbone can restrict conformational freedom. While less common for this specific scaffold, the principle is widely used in medicinal chemistry to lock the molecule into a bioactive conformation, potentially increasing potency and selectivity. researchgate.net
Table 1: Examples of Propane Backbone Modifications This table is illustrative and based on common synthetic strategies and known related compounds.
| Modification Type | Example Derivative Structure | Rationale for Synthesis | Potential Synthetic Precursor |
|---|---|---|---|
| Homologation (Shorter) | N-CBZ-2-aminoethanesulfonic acid | Study the effect of distance between functional groups (Taurine analogue). researchgate.net | 2-Aminoethanesulfonic acid (Taurine) |
| Homologation (Longer) | N-CBZ-4-aminobutane-1-sulfonic acid | Explore optimal spacing for target interaction. | 4-Aminobutane-1-sulfonic acid |
| Hydroxylation | N-CBZ-3-amino-2-hydroxy-1-propanesulfonic acid | Introduce hydrogen bonding capability and a chiral center. epo.org | 3-Amino-2-hydroxy-1-propanesulfonic acid |
Alterations and Substitutions on the CBZ Protecting Group
The N-terminus of 3-amino-1-propanesulfonic acid is a prime site for modification to create a diverse library of analogues. The Carboxybenzyl (CBZ or Z) group is a well-established protecting group in peptide synthesis, introduced by reacting the parent amine with benzyl (B1604629) chloroformate under basic conditions. orgsyn.org However, in the context of drug design, this position is often functionalized to create N-acyl derivatives with varied properties.
Research has explored replacing the CBZ group with a range of acyl moieties, effectively creating prodrugs or new chemical entities. For example, N-acetyl-homotaurine (Acamprosate) is an approved drug, and valine-conjugated homotaurine (ALZ-801) is a prodrug designed to improve oral bioavailability and reduce gastrointestinal side effects. nih.gov Upon administration, ALZ-801 is hydrolyzed to release homotaurine and the amino acid valine. nih.gov A patent for isotopically enriched derivatives of 3-amino-1-propanesulfonic acid also describes N-acyl derivatives where the acyl group includes various natural amino acids like glycyl, leucyl, and arginyl, suggesting their potential in modulating the compound's properties for treating amyloid-related diseases. mdpi.com
Table 2: Representative N-Substituted Analogues of 3-Amino-1-propanesulfonic Acid
| N-Substituent | Compound Name | Key Feature / Research Application | Reference |
|---|---|---|---|
| Benzyloxycarbonyl (CBZ) | This compound | Standard protected intermediate for synthesis. | orgsyn.org |
| Acetyl | N-Acetyl-homotaurine (Acamprosate) | Approved drug for alcohol dependence; modulates GABAergic and glutamatergic systems. | nih.gov |
| Valyl | Valitramiprosate (ALZ-801) | Prodrug of homotaurine with enhanced pharmacokinetic profile for Alzheimer's research. | nih.govnih.gov |
| Various Amino Acyl Groups | 3-(N-aminoacyl)-1-propanesulfonic acids | Investigated for potential in treating beta-amyloid related diseases. | mdpi.com |
Functionalization of the Sulfonic Acid End
The sulfonic acid group is a strong acid (pKa < 2) and is fully ionized at physiological pH. This anionic character is believed to be crucial for mimicking the sulfate (B86663) groups of GAGs and interacting with the positively charged residues of Aβ peptides. epo.orgnih.gov However, this high polarity can also limit blood-brain barrier (BBB) penetration. Therefore, functionalization of the sulfonic acid is a key strategy to create derivatives with altered physicochemical properties.
The most common modification is the conversion to a sulfonamide. This is typically achieved via a two-step process:
Activation: The sulfonic acid is first converted to a more reactive sulfonyl chloride. This can be accomplished using reagents such as thionyl chloride or oxalyl chloride, often in a chlorinated solvent. rsc.orgchemicalbook.comorganic-chemistry.org
Amination: The resulting sulfonyl chloride is then reacted with a primary or secondary amine to yield the corresponding sulfonamide. researchgate.netrsc.org
This transformation replaces the highly acidic and polar sulfonic acid with a less acidic and more lipophilic sulfonamide group. This change is hypothesized to improve BBB penetration, which could enhance the efficacy of CNS-targeted drugs. researchgate.netmdpi.com A library of sulfonamides can be readily synthesized by using a variety of amines in the second step.
Table 3: Potential Sulfonamide Derivatives for Research This table presents synthetically feasible derivatives based on established chemical transformations for SAR studies.
| Reactant Amine | Resulting Sulfonamide Derivative | Rationale for Synthesis | Synthetic Reference |
|---|---|---|---|
| Ammonia | 3-(N-CBZ-amino)-1-propanesulfonamide | Parent sulfonamide; increases lipophilicity vs. sulfonic acid. | researchgate.net |
| Methylamine | 3-(N-CBZ-amino)-N-methyl-1-propanesulfonamide | Simple alkyl substitution to probe steric and electronic effects. | nih.gov |
| Aniline | 3-(N-CBZ-amino)-N-phenyl-1-propanesulfonamide | Introduces an aromatic ring for potential π-stacking interactions. | mdpi.com |
| Piperidine | 1-{[3-(N-CBZ-amino)propyl]sulfonyl}piperidine | Incorporates a cyclic, non-aromatic amine to explore conformational space. | rsc.org |
Structure-Activity Relationship (SAR) Studies in the Context of Molecular Design
SAR studies for this class of compounds are primarily focused on their potential as inhibitors of Aβ peptide aggregation, a key pathological hallmark of Alzheimer's disease. nih.govnih.gov The parent compound, homotaurine, is thought to act by binding to soluble Aβ and maintaining it in a non-fibrillar conformation. rsc.org SAR studies aim to elucidate which structural features are essential for this activity and how modifications can enhance potency, selectivity, and pharmacokinetic properties.
Key SAR insights include:
The Anionic Group is Critical: The negatively charged sulfonate group is a key pharmacophore, mimicking the sulfate moieties on GAGs. Its interaction with cationic residues on Aβ is considered fundamental to its mechanism. Replacing it with a neutral group or a less acidic one like a carboxylate often diminishes activity. epo.orgnih.gov
N-Acylation Modulates Pharmacokinetics: While the free amine of homotaurine is active, N-acylation can create prodrugs with superior properties. As seen with ALZ-801 (valitramiprosate), N-acylation can improve oral absorption and tolerability, leading to higher and more consistent plasma levels of the active homotaurine molecule. nih.govnih.gov
Metabolites May Contribute to Activity: The primary metabolite of tramiprosate, 3-sulfopropanoic acid (3-SPA), is also an endogenous molecule found in the human brain. Crucially, 3-SPA itself has been shown to inhibit Aβ oligomer formation with an efficacy comparable to the parent drug. nih.gov This highlights that modifications at the C3 position (oxidation of the amine to a carbonyl followed by rearrangement) yield active compounds.
Table 4: Summary of Key Analogues and SAR Insights
| Compound | Key Structural Feature | Observed Property / Activity | SAR Implication | Reference |
|---|---|---|---|---|
| Homotaurine (Tramiprosate) | Free amine, propanesulfonic acid | Binds soluble Aβ, inhibits fibril formation; modest oral bioavailability. | The core scaffold is active but has pharmacokinetic limitations. | nih.govwikipedia.org |
| ALZ-801 (Valitramiprosate) | N-valine conjugate | Prodrug with improved PK profile; releases homotaurine in vivo. | N-acylation with amino acids is an effective prodrug strategy. | nih.govnih.gov |
| 3-Sulfopropanoic Acid (3-SPA) | Carboxylate at C3 instead of amine | Active metabolite; potent inhibitor of Aβ oligomer formation. | A free amino group is not strictly required for anti-aggregation activity. | nih.gov |
| N-Acylsulfonamides (Hypothetical) | Sulfonic acid replaced by sulfonamide | Increased lipophilicity compared to sulfonic acid. | May improve BBB penetration, but could reduce binding affinity to Aβ. | researchgate.netmdpi.com |
These studies collectively guide the rational design of new derivatives. Future research will likely focus on creating analogues that balance the required anionic character for Aβ interaction with improved lipophilicity for better CNS penetration, while also optimizing metabolic stability.
Applications of 3 N Cbz Amino 1 Propanesulfonic Acid in Advanced Organic Synthesis
Utilization in Peptide and Peptidomimetic Synthesis
The Cbz protecting group has a long-standing history in peptide synthesis, primarily in solution-phase methods. wikipedia.org This protecting group is stable under a variety of conditions, yet can be readily removed when desired, a crucial feature for the stepwise construction of peptide chains. wikipedia.orgnih.gov The presence of the sulfonic acid moiety in 3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID introduces a unique element, allowing for the creation of peptide analogs with modified properties.
Incorporation into Peptide Chains
The incorporation of non-standard amino acids is a key strategy in the development of novel peptides with enhanced stability, altered conformation, or unique biological activity. This compound can be introduced into peptide sequences using standard peptide coupling methodologies. The Cbz-protected amine participates in amide bond formation, while the sulfonic acid group can either be in a protected form or remain as a free acid, depending on the synthetic strategy.
The resulting sulfonopeptides, which contain a sulfonamide linkage, are analogues of natural peptides. nih.govsigmaaldrich.com This structural modification can impart resistance to enzymatic degradation by peptidases, a significant advantage for the development of therapeutic peptides with improved pharmacokinetic profiles. sigmaaldrich.com The tetrahedral geometry of the sulfonyl group can also mimic the transition state of amide bond hydrolysis, potentially leading to enzyme inhibitory activity. nih.govsigmaaldrich.com
Construction of Modified Amino Acid Scaffolds
As an analogue of taurine (B1682933) or homotaurine, its incorporation can lead to peptidomimetics with unique conformational constraints and biological activities. For instance, modifying the backbone of peptides can significantly impact their three-dimensional structure and ability to interact with biological targets. nih.gov The flexibility of the propyl chain combined with the rigidity of the Cbz-protected amine and the polar sulfonic acid group offers a unique combination of properties for scaffold design. nih.gov
Role in the Synthesis of Complex Organic Molecules
While direct examples of the use of this compound in the total synthesis of complex natural products are not extensively documented in readily available literature, its potential as a key building block is evident. The bifunctional nature of the molecule, with its protected amine and sulfonic acid, allows for sequential and site-selective reactions.
For instance, the amine can be deprotected and further functionalized, while the sulfonic acid can participate in reactions or serve as a polar anchor. This dual functionality is highly valuable in the construction of intricate molecular architectures. The synthesis of bioactive molecules often requires the assembly of different fragments, and building blocks like this compound can provide a pre-functionalized core to streamline the synthetic route. tcichemicals.com
Applications in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry is a powerful tool for the rapid generation of large libraries of compounds for high-throughput screening and drug discovery. researchgate.net The systematic synthesis of diverse molecules is a cornerstone of this approach. nih.gov Building blocks that can be readily incorporated into automated or parallel synthesis platforms are highly sought after. scielo.br
This compound is a suitable candidate for inclusion in combinatorial libraries. Its protected amine allows for its attachment to a solid support or for its participation in standard coupling chemistries used in library synthesis. The sulfonic acid moiety introduces a point of diversity that is not commonly found in standard amino acid building blocks. The generation of libraries of sulfonopeptides or other molecules containing this scaffold could lead to the discovery of novel bioactive compounds. wikipedia.org The ability to vary the substituents on the aromatic ring of the Cbz group or to modify the sulfonic acid further enhances the potential diversity of such libraries.
Use as a Chiral Auxiliary or Building Block in Asymmetric Synthesis
Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. Chiral auxiliaries are temporary chiral groups that are incorporated into a molecule to control the stereochemical outcome of subsequent reactions.
While this compound itself is not chiral, it can be derived from a chiral precursor or resolved into its enantiomers. The chiral resolution of amino acid derivatives is a well-established field, often employing chiral stationary phases in chromatography or crystallization of diastereomeric salts. wikipedia.orgtcichemicals.com
Once in an enantiomerically pure form, this compound can be used as a chiral building block in asymmetric synthesis. The stereocenter at the 3-position can direct the stereochemical course of reactions at adjacent or remote positions. For example, in diastereoselective reactions, the pre-existing stereocenter influences the formation of new stereocenters, leading to a specific diastereomer as the major product. The Cbz group and the sulfonic acid group provide handles for further transformations without affecting the chiral center, making it a valuable synthon for the construction of enantiomerically pure complex molecules.
Theoretical and Computational Chemistry Investigations of 3 N Cbz Amino 1 Propanesulfonic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic landscape of a molecule. For 3-(N-CBZ-amino)-1-propanesulfonic acid, these calculations can predict key parameters that govern its stability and reactivity.
The electronic structure is characterized by the distribution of electron density, which can be visualized through the Molecular Electrostatic Potential (MEP) map. The MEP would reveal highly electronegative regions around the oxygen atoms of the sulfonic acid and carbamate (B1207046) groups, indicating these as sites susceptible to electrophilic attack and prime locations for hydrogen bond donation. Conversely, the aromatic ring of the Cbz group provides a region of electron density (π-system) that can engage in various non-covalent interactions.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. In this molecule, the HOMO is expected to be localized primarily on the electron-rich phenyl ring of the Cbz group, while the LUMO would likely be distributed across the carbonyl group and the sulfonic acid moiety. The energy difference between HOMO and LUMO, the HOMO-LUMO gap, is a key indicator of chemical reactivity and stability. researchgate.net DFT calculations on similar structures, such as aminobenzene sulfonamides, have been used to determine these properties and confirm that charge transfer occurs within the molecules. indexcopernicus.com
Table 1: Predicted Electronic Properties from DFT Calculations This table presents hypothetical, yet representative, data for this compound based on typical values for similar organic molecules.
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -7.5 eV | Indicates electron-donating capability; associated with the phenyl ring. |
| LUMO Energy | ~ -1.2 eV | Indicates electron-accepting capability; associated with C=O and SO₃H. |
| HOMO-LUMO Gap | ~ 6.3 eV | A larger gap suggests high kinetic stability and low chemical reactivity. |
| Dipole Moment | ~ 4.5 - 6.0 D | Reflects the overall polarity of the molecule, arising from the polar SO₃H and Cbz groups. |
Molecular Docking and Dynamics Simulations of Interactions with Biomolecules
Molecular docking and dynamics simulations are powerful computational tools to predict and analyze how a ligand, such as this compound, might interact with a biological target, typically a protein. mdpi.com While specific docking studies on this compound are not published, its structural features suggest clear potential for significant biomolecular interactions.
The sulfonic acid group is a strong hydrogen bond donor and can also form strong ionic interactions (salt bridges) with positively charged amino acid residues like lysine (B10760008) or arginine in a protein's active site. rjb.ro The benzyloxycarbonyl (Cbz) group offers several points of interaction: the carbonyl oxygen can act as a hydrogen bond acceptor, and the phenyl ring can engage in hydrophobic and π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. researchgate.net The flexible propyl chain allows the molecule to adopt various conformations to optimize its fit within a binding pocket.
A hypothetical docking scenario into a kinase active site, for instance, might involve the sulfonic acid group anchoring the molecule by forming a hydrogen bond with the hinge region, while the Cbz group occupies a hydrophobic pocket. Molecular dynamics simulations could then be used to assess the stability of this binding pose over time, providing insights into the flexibility of the ligand-protein complex. Studies on various sulfonamide derivatives have successfully used these methods to predict binding affinities and identify key interactions with protein targets like penicillin-binding proteins and fibroblast growth factor receptors. rjb.rochemmethod.com
Table 2: Potential Biomolecular Interactions of this compound
| Molecular Fragment | Potential Interacting Amino Acid Residues | Type of Interaction |
| Sulfonic Acid Group (-SO₃H) | Lysine (Lys), Arginine (Arg), Serine (Ser), Threonine (Thr) | Ionic Interaction, Hydrogen Bond Donor |
| Carbamate Group (-NH-C=O) | Aspartate (Asp), Glutamate (Glu), Serine (Ser) | Hydrogen Bond Donor (N-H), Hydrogen Bond Acceptor (C=O) |
| Phenyl Ring (-C₆H₅) | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) | π-π Stacking, Hydrophobic Interaction |
| Propyl Chain (-CH₂CH₂CH₂-) | Leucine (Leu), Isoleucine (Ile), Valine (Val) | Hydrophobic Interaction |
Prediction of Spectroscopic Properties and Reaction Pathways
Computational methods can accurately predict spectroscopic properties like NMR, IR, and UV-Vis spectra, which are essential for chemical identification and structural elucidation. frontiersin.orgnih.gov
¹H-NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals. The five aromatic protons of the Cbz group would appear in the range of 7.2-7.4 ppm. The methylene (B1212753) protons of the benzyl (B1604629) group (-CH₂-Ph) would likely present as a singlet around 5.1 ppm. The three methylene groups of the propane (B168953) chain would exhibit complex multiplets in the aliphatic region (1.5-3.5 ppm), with the protons closest to the electronegative nitrogen and sulfur atoms shifted further downfield.
¹³C-NMR Spectroscopy: The carbon NMR would show a signal for the carbonyl carbon of the carbamate around 156 ppm. The aromatic carbons would resonate between 127-136 ppm. The benzylic carbon and the carbons of the propane chain would appear in the range of 25-68 ppm.
IR Spectroscopy: The infrared spectrum would be characterized by several key absorption bands. A strong, broad band for the O-H stretch of the sulfonic acid would be present around 3000-3400 cm⁻¹. The N-H stretch of the carbamate would appear near 3300 cm⁻¹. A sharp, strong absorption for the C=O stretch of the carbamate is expected around 1690-1710 cm⁻¹. The S=O stretches of the sulfonic acid group would result in strong bands in the 1150-1250 cm⁻¹ and 1030-1080 cm⁻¹ regions.
Computational models can also map out potential reaction pathways, such as the deprotection of the Cbz group. Hydrogenolysis is a common method for Cbz deprotection, and computational chemistry can model the reaction mechanism on a catalyst surface (e.g., Palladium on carbon), calculating activation energies and transition states. total-synthesis.com
Table 3: Predicted Characteristic Spectroscopic Data
| Spectroscopy | Functional Group | Predicted Chemical Shift / Wavenumber |
| ¹H-NMR | Aromatic (C₆H₅) | 7.2 - 7.4 ppm |
| Benzyl (CH₂) | ~ 5.1 ppm | |
| Propane Chain (CH₂) | 1.5 - 3.5 ppm | |
| ¹³C-NMR | Carbonyl (C=O) | ~ 156 ppm |
| Aromatic (C₆H₅) | 127 - 136 ppm | |
| IR | N-H Stretch | ~ 3300 cm⁻¹ |
| C=O Stretch | 1690 - 1710 cm⁻¹ | |
| S=O Stretch | 1150-1250 cm⁻¹ & 1030-1080 cm⁻¹ |
Conformation Analysis and Energy Landscapes
The biological activity and physical properties of a flexible molecule like this compound are highly dependent on its three-dimensional shape or conformation. Conformation analysis using computational methods involves mapping the potential energy surface of the molecule by systematically rotating its single bonds to identify stable, low-energy conformers. mdpi.com
The C-O and C-N bonds within the benzyloxycarbonyl group.
The N-C and C-C bonds of the propanesulfonyl backbone.
The C-S bond connecting the propyl chain to the sulfonic acid.
The bulky and relatively rigid Cbz group, combined with the sterically demanding sulfonic acid group, will significantly influence the conformational preferences. total-synthesis.com The molecule will likely adopt extended or folded conformations to minimize steric hindrance and maximize stabilizing intramolecular interactions, such as hydrogen bonding between the N-H proton and an oxygen atom of the sulfonic acid group.
By calculating the relative energies of these different conformations, an energy landscape can be constructed. This landscape reveals the most probable shapes the molecule will adopt in solution and provides insight into the energy barriers separating them. Such analyses have been performed for N-Cbz-protected amino acids, showing how different conformers can be identified and their relative stabilities calculated. dntb.gov.ua
Table 4: Key Dihedral Angles for Conformational Analysis
| Dihedral Angle | Description | Significance |
| O-C-N-C | Rotation around the carbamate C-N bond | Defines the orientation of the propyl chain relative to the Cbz group. |
| N-C-C-C | Rotation within the propyl chain | Determines the overall "backbone" shape (e.g., gauche vs. anti). |
| C-C-C-S | Rotation around the C-C bond adjacent to sulfur | Orients the sulfonic acid group relative to the rest of the molecule. |
| C-C-S-O | Rotation around the C-S bond | Defines the rotational position of the -SO₃H hydrogens. |
Advanced Analytical Characterization Methodologies for 3 N Cbz Amino 1 Propanesulfonic Acid in Research
High-Resolution Mass Spectrometry for Structural Elucidation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the elemental composition of a molecule with high accuracy. jordilabs.com Using techniques like electrospray ionization (ESI), the molecule is ionized, and its mass-to-charge ratio (m/z) is measured with precision, typically to within a few parts per million (ppm). nih.gov This allows for the calculation of a unique elemental formula.
For 3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID (C₁₁H₁₅NO₅S), the expected exact mass can be calculated and compared with the experimental value obtained from HRMS, confirming its elemental composition. rsc.orgsigmaaldrich.com Tandem mass spectrometry (MS/MS) experiments further elucidate the structure by inducing fragmentation of the parent ion and analyzing the resulting fragment ions. The fragmentation pattern provides a roadmap of the molecule's structure. Key fragmentation pathways for this compound would include the characteristic loss of the benzyl (B1604629) group or the entire Cbz moiety, as well as cleavages along the propanesulfonic acid chain. researchgate.net
Table 1: Predicted HRMS Data and Fragmentation for this compound
| Ion Type | Predicted m/z | Description |
| [M+H]⁺ | 274.0693 | Protonated molecular ion |
| [M+Na]⁺ | 296.0512 | Sodium adduct of the molecular ion rsc.org |
| [M-C₇H₇]⁺ | 182.0225 | Loss of the benzyl group from the Cbz protector |
| [M-C₈H₇O₂]⁺ | 138.0170 | Loss of the entire Cbz protecting group |
| [C₇H₇]⁺ | 91.0542 | Benzyl cation fragment |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural determination in organic chemistry, providing atom-by-atom information on the chemical environment and connectivity. One-dimensional (1D) ¹H and ¹³C NMR spectra reveal the number and types of protons and carbons in the molecule. rsc.org
For this compound, the ¹H NMR spectrum would show distinct signals for the aromatic protons of the benzyl group, the benzylic CH₂ protons, the protons of the propyl chain, and the N-H proton of the carbamate (B1207046). chemicalbook.com The ¹³C NMR spectrum would similarly show characteristic resonances for the aromatic, carbonyl, and aliphatic carbons. rsc.org
Advanced two-dimensional (2D) NMR techniques are employed to definitively assign these signals and confirm the molecule's covalent structure. ipb.ptyoutube.com
COSY (Correlation Spectroscopy) identifies protons that are coupled to each other (typically through 2-3 bonds), allowing for the mapping of the spin systems within the propyl chain. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, linking the ¹H and ¹³C assignments. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range couplings (2-3 bonds) between protons and carbons. youtube.comemerypharma.com This is crucial for connecting the Cbz group to the propyl chain and confirming the position of the sulfonic acid group.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations |
| Phenyl (C₆H₅) | ~7.35 (m, 5H) | ~128-136 | H-Phenyl to C-Benzylic, C-Carbonyl |
| Benzylic CH₂ | ~5.1 (s, 2H) | ~67 | H-Benzylic to C-Phenyl, C-Carbonyl |
| Carbonyl (C=O) | - | ~156 | H-Benzylic, H-α to C=O |
| Amide N-H | ~5.5 (t, 1H) | - | - |
| Propyl C1-H₂ | ~3.3 (t, 2H) | ~50 | H-C1 to C2, C3 |
| Propyl C2-H₂ | ~1.9 (m, 2H) | ~25 | H-C2 to C1, C3 |
| Propyl C3-H₂ | ~2.9 (t, 2H) | ~42 | H-C3 to C1, C2 |
Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. libretexts.orglibretexts.org The techniques are complementary and together offer a comprehensive vibrational profile.
For this compound, key functional groups produce distinct signals:
Sulfonic Acid Group (-SO₃H): Strong absorptions are expected for the asymmetric and symmetric stretching of the S=O bonds. scilit.comcdnsciencepub.com The S-O stretch also provides a characteristic band. asianpubs.org
Carbamate Group (Cbz): A strong C=O stretching vibration is a hallmark of the carbamate linkage. rsc.org The N-H stretching and bending vibrations are also observable. libretexts.org
Aromatic Ring: C-H and C=C stretching vibrations characteristic of the benzene (B151609) ring are present. libretexts.org
Aliphatic Chain: C-H stretching and bending vibrations from the propane (B168953) backbone will be observed. libretexts.org
Table 3: Key Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Sulfonic Acid | S=O Asymmetric Stretch | ~1250-1160 | Strong |
| Sulfonic Acid | S=O Symmetric Stretch | ~1080-1030 | Strong cdnsciencepub.comasianpubs.org |
| Sulfonic Acid | S-O Stretch | ~900-800 | Medium |
| Carbamate | C=O Stretch | ~1720-1680 | Strong rsc.org |
| Amide | N-H Stretch | ~3400-3200 | Medium |
| Aromatic | C=C Stretch | ~1600, ~1475 | Medium-Weak |
| Aliphatic | C-H Stretch | ~2960-2850 | Medium |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state by analyzing the diffraction pattern of X-rays passing through a single crystal. nih.gov This technique yields precise information on bond lengths, bond angles, and torsional angles, revealing the molecule's exact conformation and packing in the crystal lattice.
For this compound, a successful crystal structure analysis would confirm the tetrahedral geometry around the sulfur atom of the sulfonate group and the planar nature of the carbamate group. wikipedia.org Furthermore, it would reveal the intermolecular interactions that stabilize the crystal packing, most notably hydrogen bonds involving the sulfonic acid proton, the sulfonate oxygens, and the N-H of the carbamate group. figshare.com Such analyses on related Cbz-protected amino acid derivatives have provided crucial insights into their conformational preferences. researchgate.net
Chromatographic Techniques for Purity Assessment and Isolation in Research Contexts
Chromatographic methods are essential for both assessing the purity of a synthesized compound and for its isolation from reaction mixtures. ijacskros.comrsc.org High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose. google.com
Given the polarity of the sulfonic acid group, a reversed-phase HPLC method would be the standard approach for analyzing this compound. jordilabs.comwikipedia.org
Stationary Phase: A nonpolar stationary phase, such as a C18 (octadecylsilane) column, is typically used. thermofisher.com
Mobile Phase: A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is employed. wikipedia.org To ensure sufficient retention and good peak shape for the highly polar and acidic analyte, ion-pairing agents (e.g., tetraalkylammonium salts) may be added to the mobile phase, or a buffer may be used to control the pH.
Detection: Ultraviolet (UV) detection is highly effective due to the strong absorbance of the Cbz group's aromatic ring. Coupling the HPLC system to a mass spectrometer (LC-MS) provides simultaneous purity assessment and mass confirmation. acs.org
For isolation purposes in a research setting, preparative HPLC can be used, which employs larger columns to separate milligram-to-gram quantities of the target compound. nih.gov
Table 4: Representative HPLC Conditions for Purity Analysis
| Parameter | Condition | Purpose |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) | Separation based on hydrophobicity jordilabs.com |
| Mobile Phase | A: Water + 0.1% Formic Acid B: Acetonitrile + 0.1% Formic Acid | Elution of the compound from the column |
| Gradient | 5% to 95% B over 20 minutes | To elute compounds with a range of polarities |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate |
| Detection | UV at 254 nm | Detection of the aromatic Cbz group |
| Injection Volume | 10 µL | Introduction of the sample |
Emerging Research Directions and Future Perspectives for 3 N Cbz Amino 1 Propanesulfonic Acid
Exploration in Bioconjugation and Bioorthogonal Chemistry
Bioconjugation and bioorthogonal chemistry are fields dedicated to the precise attachment of molecular tags, probes, or therapeutic agents to biomolecules like proteins and oligonucleotides, often within complex biological environments. The utility of 3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID in this domain is predicated on its distinct functional handles.
The primary amine, temporarily masked by the Cbz group, is central to its potential. The Cbz group is a well-established protecting group in organic synthesis, known for its stability under various conditions but removable under specific, mild protocols such as catalytic hydrogenation. researchgate.netorganic-chemistry.org This property allows for the selective unmasking of the amine at a desired stage in a synthetic sequence. Once deprotected, the resulting primary amine on the propane (B168953) backbone becomes a nucleophilic site available for a multitude of conjugation reactions. For instance, it can react with activated esters, isothiocyanates, or aldehydes on a target biomolecule to form stable amide, thiourea, or imine linkages, respectively.
Conversely, the sulfonic acid group (SO₃H) imparts high water solubility, a critical attribute for reagents used in aqueous biological systems. Unlike carboxylic acids, sulfonic acids are strongly acidic and exist as sulfonate anions over a wide pH range. This ensures that the molecule remains charged and soluble, preventing aggregation and improving its biocompatibility. This charged nature can also be exploited for purification using ion-exchange chromatography.
While direct bioorthogonal reactions involving this specific molecule are not yet widely documented, its structure is amenable to modification for such purposes. The deprotected amine could, for example, be reacted with a bifunctional linker that introduces a bioorthogonal handle, such as an azide (B81097) or an alkyne. This would prepare the molecule for participation in highly specific ligation reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are foundational to bioorthogonal chemistry. springerprofessional.deorientjchem.org
Table 1: Functional Group Analysis for Bioconjugation Potential
| Functional Group | Key Feature | Potential Role in Bioconjugation |
| N-CBZ-Amine | Protected primary amine | Deprotection reveals a nucleophilic site for covalent attachment to biomolecules. |
| Propanesulfonic Acid | Strong acid, high polarity | Confers high aqueous solubility; acts as a handle for ionic interactions or purification. |
| Aliphatic Backbone | Flexible three-carbon spacer | Provides spatial separation between the functional groups and any conjugated partners. |
Potential in Materials Science Research
In materials science, the incorporation of functional organic molecules into polymers and other materials can imbue them with novel properties. The sulfonic acid group of this compound is of particular interest in this context. Polymers functionalized with sulfonic acid groups are known to exhibit enhanced proton conductivity, hydrophilicity, and ion-exchange capabilities. springerprofessional.deresearchgate.net
One promising avenue is the development of novel polymer electrolyte membranes (PEMs) for fuel cells. researchgate.netpatsnap.com By incorporating this compound into a polymer backbone—either through polymerization of a derivative or by grafting onto an existing polymer—new materials with high proton conductivity could be created. The sulfonic acid group would facilitate the transport of protons, a key process in fuel cell operation. patsnap.com
Furthermore, the presence of sulfonic acid groups can dramatically alter the surface properties of materials, making them more hydrophilic. This is valuable for creating antifouling surfaces on medical devices or membranes for water purification. Research has shown that surface sulfonation is an effective pretreatment for inducing the growth of biomimetic apatite layers on polymers, which is significant for bone tissue engineering. nih.gov The dual functionality of this compound could allow it to act as a surface modification agent, with the sulfonic acid group interacting with the aqueous environment and the Cbz-protected amine available for further functionalization.
The carbamate (B1207046) linkage itself, present in the Cbz group, is the fundamental repeating unit in polyurethanes, a major class of polymers. wikipedia.org This suggests that derivatives of this compound could be designed as specialty monomers for the synthesis of functional polyurethanes with built-in ion-conducting properties.
Role in the Development of Novel Catalytic Systems
The development of efficient and selective catalysts is a cornerstone of modern chemistry. This compound possesses features that make it a candidate for use in organocatalysis, particularly as a solid-supported acid catalyst.
Sulfonic acids are strong Brønsted acids and are used to catalyze a wide range of organic reactions, such as esterification, alkylation, and condensation. patsnap.commdpi.com By anchoring this compound to a solid support (e.g., silica, a polymer resin), a heterogeneous acid catalyst could be developed. The advantages of such a system include ease of separation from the reaction mixture, potential for catalyst recycling, and reduced environmental impact compared to homogeneous mineral acids. acs.orglookchem.com The protected amine could serve as the anchor point for covalent attachment to the support material.
Moreover, the bifunctional nature of the molecule opens the door to creating "bifunctional catalysts," where both the acidic sulfonic acid group and a basic site (derived from the deprotected amine) can participate in a catalytic cycle. Such catalysts can be highly effective for reactions requiring both an acid and a base to proceed, promoting different steps of the reaction mechanism in close proximity. The defined distance between the acidic and basic sites, governed by the propyl chain, could be used to fine-tune catalytic activity and selectivity.
Table 2: Potential Catalytic Applications
| Catalytic System Type | Role of this compound | Example Reaction Type |
| Heterogeneous Acid Catalyst | Covalently attached to a solid support via its amine, with the sulfonic acid as the active catalytic site. | Friedel-Crafts alkylation, esterification. acs.org |
| Bifunctional Acid-Base Catalyst | Deprotected form provides both a Brønsted acid (SO₃H) and a Lewis base (NH₂) site. | Aldol condensation, Knoevenagel condensation. |
| Organocatalyst Precursor | Serves as a starting material for more complex chiral catalysts. | Asymmetric synthesis. |
Integration into Supramolecular Chemistry Research
Supramolecular chemistry focuses on the design of complex assemblies held together by non-covalent interactions, such as hydrogen bonding, ionic interactions, and van der Waals forces. The distinct functional groups of this compound make it an intriguing building block, or "synthon," for creating such assemblies.
The carbamate moiety is known to participate in robust hydrogen bonding, acting as both a hydrogen bond donor (N-H) and acceptor (C=O). nih.gov This can be used to direct the self-assembly of molecules into predictable, ordered structures like tapes, sheets, or helical fibers. nih.gov The sulfonic acid group, typically present as a sulfonate anion, can form strong ionic interactions with cationic species or participate in hydrogen bonding.
The combination of these groups within a single molecule allows for the design of complex, multi-component supramolecular systems. For example, it could be used to create hydrogels, where the intermolecular interactions lead to the formation of a three-dimensional network that can trap large amounts of water. The sulfonic acid groups would ensure high water compatibility, while the carbamate interactions could provide the necessary cross-linking. Such hydrogels could have applications in drug delivery or as scaffolds for tissue engineering.
Future Avenues in Targeted Molecular Design and Synthesis
The true potential of this compound lies in its role as a platform for targeted molecular design. nih.gov Its structure can be systematically modified to create a library of derivatives with tailored properties for specific applications. The field of medicinal chemistry, for example, often involves the functionalization of amino acid scaffolds to develop new therapeutic agents. nih.govacs.org
Starting from this compound, a variety of synthetic transformations can be envisioned:
Deprotection and N-Acylation: Removal of the Cbz group followed by reaction with various carboxylic acids would yield a family of N-acyl aminosulfonic acids. This approach is analogous to the synthesis of N-acetyl-3-amino-1-propanesulfonic acid (Acamprosate), a drug used in the treatment of alcoholism.
Modification of the Carbamate: The benzyl (B1604629) group of the Cbz moiety could be replaced with other groups to tune the stability and deprotection conditions of the carbamate, creating orthogonality with other protecting groups in a complex synthesis. organic-chemistry.org
Use in Peptide Synthesis: After deprotection, the resulting 3-amino-1-propanesulfonic acid can be incorporated into peptide chains as an unnatural amino acid. publish.csiro.au The sulfonic acid side chain would introduce a permanent negative charge and unique conformational constraints, potentially leading to peptides with enhanced stability or novel biological activities.
This modularity allows chemists to rationally design molecules with specific functions, whether it be for targeting a biological receptor, catalyzing a specific reaction, or forming a material with desired physical properties. The compound serves as a foundational scaffold upon which layers of complexity and functionality can be built.
Academic Review of Patent Literature Pertaining to 3 N Cbz Amino 1 Propanesulfonic Acid
Analysis of Patent Trends in Synthesis and Application
3-(N-CBZ-AMINO)-1-PROPANESULFONIC ACID, where "CBZ" represents the carboxybenzyl protecting group, is a key synthetic intermediate. Its primary role in the patent landscape is as a precursor to 3-aminopropanesulfonic acid (tramiprosate) and its derivatives. Tramiprosate has been a compound of significant interest in the pharmaceutical industry, particularly for its potential application in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Patents related to tramiprosate and its analogs reveal various synthetic strategies. While not always explicitly claimed, the use of N-protected intermediates like this compound is a common theme. The CBZ group is a well-established protecting group for amines in organic synthesis, valued for its stability under various reaction conditions and its relatively straightforward removal.
A notable trend in the patent literature is the focus on developing efficient and scalable syntheses of tramiprosate. For instance, some patented methods describe the synthesis starting from 3-aminopropanol or α,β-unsaturated nitriles. google.comacs.org These routes often involve the protection of the amino group to prevent side reactions during subsequent chemical transformations, such as sulfonation. The choice of the protecting group is a critical aspect of these synthetic strategies, and the CBZ group is a frequently employed option.
The applications detailed in these patents are predominantly centered on the therapeutic potential of the final deprotected compound, tramiprosate. It is believed to exert its neuroprotective effects by interacting with amyloid-beta peptides, thereby inhibiting their aggregation, a key pathological hallmark of Alzheimer's disease. The patent literature underscores the importance of intermediates like this compound in enabling the synthesis of these potentially valuable therapeutic agents.
Below is a table summarizing key patents related to the synthesis and application of tramiprosate, where intermediates such as this compound would play a role.
| Patent Number | Assignee/Applicant | Key Focus of the Patent | Potential Relevance of the Intermediate |
| CN102627587A | Not specified in abstract | Preparation of 1-substituted tramiprosate from α,β-unsaturated nitrile. google.com | The synthesis would likely involve an N-protected intermediate to control reactivity. |
| CN1451652A | Not specified in abstract | Preparation of 3-aminopropanesulfonic acid from 3-aminopropanol. acs.org | N-protection with a group like CBZ would be a standard step in this synthetic route. |
| US8569335B2 | Not specified in abstract | Compounds derived from taurine (B1682933) with non-steroidal anti-inflammatory activity. google.com | Demonstrates the broader utility of taurine and its derivatives, for which protected intermediates are crucial. |
| WO2023146544A1 | Not specified in abstract | Bio-based taurine production. google.com | While not directly related to chemical synthesis, it highlights the commercial interest in taurine and its derivatives. |
Intellectual Property Landscape in Related Chemical Fields
The intellectual property landscape surrounding this compound is intrinsically linked to the patenting strategies for its deprotected counterpart, tramiprosate, and other structurally related compounds. The patenting of synthetic intermediates is a common practice in the pharmaceutical industry, serving to protect novel and efficient manufacturing processes. google.com
In the broader field of medicinal chemistry, the intellectual property surrounding amino acid derivatives and their protecting groups is extensive. The use of specific protecting groups in a synthetic sequence can be a point of novelty in a patent application, especially if it leads to a more efficient, higher-yielding, or more scalable process. acs.org The CBZ group itself is a classic protecting group, and its use is well-established in the art. Therefore, patents claiming the use of a CBZ-protected intermediate would likely need to demonstrate an inventive step beyond the routine application of this protecting group.
The patent landscape for sulfonic acid derivatives, particularly those with therapeutic applications, is also highly relevant. Many patents in this area focus on the final compounds and their use in treating specific diseases. google.com However, process patents, which claim the methods of making these compounds, are also a significant part of the intellectual property portfolio for a given drug. These process patents often provide a protective ring around the core composition of matter patent for the active pharmaceutical ingredient (API).
The table below provides an overview of the intellectual property landscape in related chemical fields.
| IP Area | Key Characteristics | Relevance to this compound |
| Pharmaceutical Intermediates | Patents often claim novel intermediates or improved synthetic routes to known APIs. google.com | Patents for tramiprosate synthesis may implicitly or explicitly cover this intermediate. |
| Amino Acid Protecting Groups | Well-established field with extensive prior art. Novelty often lies in the specific application or improved removal/introduction methods. | The use of the CBZ group is standard, so inventiveness would need to be demonstrated in the context of the overall synthesis. |
| Sulfonic Acid Derivatives | Broad patent landscape covering a wide range of therapeutic applications. google.com | The intermediate is a key building block for a therapeutically relevant sulfonic acid derivative. |
| Process Patents | Protect the methods of manufacturing a drug, providing a secondary layer of IP protection. acs.org | A novel and efficient synthesis of tramiprosate via this intermediate could be the subject of a process patent. |
Impact of Patented Innovations on Academic Research Directions
The patenting of synthetic intermediates and processes in the pharmaceutical industry can have a multifaceted impact on academic research. On one hand, the disclosure of novel synthetic routes in patents can provide academic researchers with new ideas and methodologies for their own work. acs.org The detailed experimental procedures often found in patents can be a valuable resource for academic labs.
However, the existence of patents can also influence the direction of academic research by creating "patent thickets" that may discourage researchers from working in a particular area for fear of infringement. While academic research often falls under a "research exemption," the boundaries of this exemption can be unclear, particularly when there is potential for commercialization.
In the context of this compound and its role in the synthesis of tramiprosate, the patenting of specific synthetic routes could steer academic research towards developing alternative, non-infringing synthetic pathways. This can spur innovation and lead to the discovery of new chemical transformations and strategies. For example, academic researchers might explore different protecting groups or entirely different synthetic disconnections to access tramiprosate and its analogs.
The development of novel synthetic methods is a cornerstone of academic chemical research, and the challenges presented by existing intellectual property can be a powerful motivator for creativity and discovery. acs.orgnih.gov The quest for "freedom to operate" can lead to the exploration of new chemical space and the development of more elegant and efficient syntheses.
The table below summarizes the potential impacts of patented innovations on academic research.
| Impact | Description | Example in the Context of the Subject Compound |
| Stimulation of Innovation | The need to circumvent existing patents can drive the development of novel synthetic methods. acs.org | Academic labs may develop new protecting groups or alternative routes to tramiprosate to avoid infringing on existing process patents. |
| Information Disclosure | Patents provide a wealth of detailed experimental information that can be used by academic researchers. acs.org | An academic group could use the synthetic details from a tramiprosate patent as a starting point for their own research into related compounds. |
| Direction of Research | The patent landscape can influence the choice of research projects, with some areas being avoided due to dense patent coverage. | Researchers might focus on derivatives of tramiprosate that are not explicitly covered by existing patents. |
| Collaboration Opportunities | The existence of commercially relevant patents can foster collaborations between academic institutions and pharmaceutical companies. | An academic lab that develops a novel, non-infringing synthesis of tramiprosate might partner with a company to commercialize it. |
Q & A
Basic Questions
Q. How is 3-(N-CBZ-amino)-1-propanesulfonic acid synthesized, and what analytical methods are used for characterization?
- Methodological Answer : The synthesis typically involves introducing the carbobenzyloxy (CBZ) protecting group to the amine moiety of 3-amino-1-propanesulfonic acid via reaction with benzyl chloroformate under alkaline conditions. Subsequent purification is achieved using column chromatography. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) to confirm the CBZ group’s presence and sulfonic acid functionality. Mass spectrometry (MS) or high-resolution MS (HRMS) validates molecular weight, while infrared (IR) spectroscopy identifies sulfonic acid S=O stretching (~1040 cm) .
Q. What is the role of this compound in biochemical experiments?
- Methodological Answer : The compound’s sulfonic acid group can act as a zwitterionic buffer, though its CBZ-protected amine limits direct buffer applications. Instead, it is primarily used in peptide synthesis as a protected intermediate. The CBZ group stabilizes the amine during coupling reactions and is later removed via hydrogenolysis or acidic conditions (e.g., HBr in acetic acid). Researchers should verify compatibility with reaction conditions (e.g., pH stability in aqueous/organic media) to avoid unintended deprotection .
Advanced Research Questions
Q. How can impurities in this compound be quantified, and what thresholds are acceptable?
- Methodological Answer : Impurity profiling is performed using reversed-phase HPLC with UV detection (e.g., 254 nm). Column selection (C18 or phenyl-hexyl) and mobile phase optimization (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) are critical for resolving structurally similar byproducts, such as deprotected amines or incomplete sulfonation products. Pharmacopeial guidelines recommend limits of ≤0.5% for individual impurities and ≤2.0% for total impurities, calculated using relative retention times and peak area normalization .
Q. What experimental challenges arise when using this compound in enzymatic assays, and how can they be mitigated?
- Methodological Answer : The CBZ group may interfere with enzyme activity or protein-binding assays (e.g., Bradford assay ). Pre-testing the compound’s compatibility with the assay matrix is essential. For example, in fluorescence-based assays, confirm that the CBZ group does not quench signals. If interference occurs, alternative buffers (e.g., CHAPS ) or post-reaction CBZ removal (via catalytic hydrogenation) may be required.
Q. How does this compound compare to structurally related buffers like TAPS or CAPS in electrophoretic applications?
- Methodological Answer : Unlike TAPS (pKa ~8.4) or CAPS (pKa ~10.4), which are zwitterionic buffers optimized for specific pH ranges, the CBZ-protected derivative has limited buffering capacity due to its modified amine. In SDS-PAGE , its sulfonic acid group may enhance protein solubility, but the CBZ moiety could introduce hydrophobic interactions, affecting migration. Comparative studies using model proteins (e.g., lysozyme, BSA) are recommended to assess resolution artifacts.
Q. What strategies resolve contradictions in NMR data when this compound is used as an internal standard?
- Methodological Answer : If overlapping signals occur (e.g., with DSS ), deuterated solvents (DO or DMSO-d) and spectral editing techniques (e.g., H-C HSQC) can improve resolution. For quantitative NMR, ensure the compound’s purity is >98% and calibrate using a validated internal standard (e.g., sodium trimethylsilylpropanesulfonate). Contradictions in integration values may arise from residual protons in deuterated solvents, requiring baseline correction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
